3-Bromo-4,5-difluorobenzotrifluoride

Description

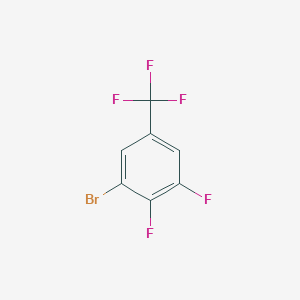

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGXAKANXIUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4,5-difluorobenzotrifluoride CAS 1805119-88-3 properties

Technical Whitepaper: 3-Bromo-4,5-difluorobenzotrifluoride

CAS: 1805119-88-3 Formula: C₇H₂BrF₅ Molecular Weight: 260.99 g/mol

Executive Summary

This compound is a high-value fluorinated building block designed for the precise modulation of lipophilicity and metabolic stability in drug discovery. Distinguished by its "linchpin" reactivity, this scaffold offers two distinct orthogonal handles: a bromine atom for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a highly activated C4-fluorine atom susceptible to nucleophilic aromatic substitution (SₙAr). This dual functionality allows medicinal chemists to construct complex, trifluoromethylated biaryl or heterocyclic cores rapidly, making it an essential intermediate for oncology and CNS therapeutic programs requiring blood-brain barrier (BBB) penetration.

Chemical Identity & Physical Properties

The compound is a polyfluorinated aromatic typically presenting as a clear, colorless to pale yellow liquid. Its high fluorine content confers significant lipophilicity (LogP ~3.5–4.0), a critical parameter for improving membrane permeability in lead optimization.

| Property | Value / Description | Source/Note |

| IUPAC Name | 5-Bromo-1,2-difluoro-4-(trifluoromethyl)benzene | [1] |

| CAS Number | 1805119-88-3 | Verified |

| Molecular Formula | C₇H₂BrF₅ | |

| Molecular Weight | 260.99 g/mol | |

| Boiling Point | 160–165 °C (Predicted) | Analogous to 3-Br-4-F-PhCF₃ [2] |

| Density | 1.71 ± 0.05 g/cm³ | High density due to Br/F content |

| Flash Point | > 60 °C | Non-flammable liquid classification |

| LogP | 3.82 (Predicted) | High lipophilicity |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

Structural Analysis & Reactivity Profile

The strategic value of this compound lies in its electronic architecture. The trifluoromethyl (CF₃) group at C1 acts as a strong electron-withdrawing group (EWG), dramatically altering the reactivity of the ring.

Electronic Effects & Regioselectivity

-

C3-Bromine (Br): Serves as the primary site for palladium-catalyzed cross-coupling. It is electronically activated for oxidative addition due to the electron-deficient nature of the ring.

-

C4-Fluorine (F): Located para to the strongly withdrawing CF₃ group. This positioning makes the C4-F bond highly labile to SₙAr displacement by amines, alkoxides, or thiols.

-

C5-Fluorine (F): Located meta to the CF₃ group. It is significantly less reactive towards SₙAr than the C4-F, enabling regio-controlled substitution.

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Synthesis & Manufacturing

The synthesis of CAS 1805119-88-3 typically proceeds via the regioselective bromination of 3,4-difluorobenzotrifluoride. The directing effects of the substituents ensure high regiocontrol.

-

Starting Material: 3,4-Difluorobenzotrifluoride.

-

Reagents: N-Bromosuccinimide (NBS) in conc. H₂SO₄ or Br₂/FeBr₃.

-

Mechanism: The CF₃ group directs meta, while the fluorines direct ortho/para. The C5 position (equivalent to C3 in the product numbering) is sterically accessible and electronically favored (ortho to F, meta to CF₃).

Industrial Protocol (Representative)

-

Charge: A glass-lined reactor is charged with 3,4-difluorobenzotrifluoride (1.0 eq) and concentrated sulfuric acid (5.0 vol).

-

Addition: NBS (1.1 eq) is added portion-wise at 20–25 °C to control the exotherm.

-

Reaction: The mixture is stirred at 40–50 °C for 6–12 hours. Conversion is monitored by GC (Target >98%).

-

Workup: Quench onto ice water. Extract with dichloromethane (DCM). Wash organic layer with NaHSO₃ (to remove residual bromine) and NaHCO₃.

-

Purification: Distillation under reduced pressure yields the product as a colorless oil.[1]

Applications in Drug Discovery

This scaffold is extensively used to synthesize fluorinated biaryls and heterocyclic fusion compounds.

Case Study: Regioselective Library Generation

A common workflow involves sequentially functionalizing the molecule to create diverse libraries.

-

Step 1 (SₙAr): Displacement of the C4-F with a primary amine (R-NH₂) to install a polar side chain.

-

Step 2 (Suzuki): Coupling the C3-Br with an aryl boronic acid to build the core scaffold.

Figure 2: Sequential functionalization workflow for library synthesis.

Experimental Protocol: Suzuki Coupling

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

In a nitrogen-purged vial, combine the substrate (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add degassed Dioxane/Water (5 mL).

-

Add the Pd catalyst (41 mg, 0.05 mmol).

-

Seal and heat to 90 °C for 4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.8) should disappear.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica, 100% Hexane) affords the biaryl product.

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents and strong bases.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

- European Patent Office. (2010). Process for the synthesis of organic compounds (EP 2266961 B1).

-

PubChem. (2024). Compound Summary: Benzotrifluoride Derivatives.[4][5][6][7] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1243409-00-8_1-Cyclopropoxy-2,3-dimethoxybenzeneCAS号:1243409-00-8_1-Cyclopropoxy-2,3-dimethoxybenzene【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 5. EP0034402A2 - Method of preparing fluorine-substituted diphenyl ether derivatives and fluorine-substituted halogeno benzene derivatives for use therein - Google Patents [patents.google.com]

- 6. JPH01246232A - Benzotrifluoride compound and its production - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

5-Bromo-3,4-difluorobenzotrifluoride chemical structure and synonyms

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-Bromo-4,5-difluorobenzotrifluoride (synonymous with 5-Bromo-3,4-difluorobenzotrifluoride).

Synonyms: 5-Bromo-3,4-difluorobenzotrifluoride; 5-Bromo-alpha,alpha,alpha,3,4-pentafluorotoluene

Chemical Identity & Structural Analysis[1]

This compound is a highly specialized halogenated aromatic building block. Its structure—characterized by a trifluoromethyl group (

Nomenclature Clarification

The compound is frequently encountered under two names due to ring numbering symmetry:

-

Preferred IUPAC Name: this compound. (Numbering prioritizes the Bromo substituent alphabetically after the fixed CF3 group at position 1).

-

Common Synonym: 5-Bromo-3,4-difluorobenzotrifluoride. (Chemically equivalent; results from numbering the ring in the reverse direction).

Identification Data

| Parameter | Detail |

| CAS Number | 1805119-88-3 |

| Molecular Formula | |

| Molecular Weight | 260.99 g/mol |

| SMILES | FC1=C(F)C(Br)=CC(C(F)(F)F)=C1 |

| InChI Key | JSXBNFYUPDSZIN-UHFFFAOYSA-N |

| Structural Features | 1,2,3,5-tetrasubstituted benzene ring.[1][2][3][4][5] The C-Br bond serves as a functionalization handle (e.g., for Pd-catalyzed cross-coupling). |

Physicochemical Profile

The following properties are critical for process design and handling. While experimental data for this specific isomer is proprietary to certain manufacturers, values are derived from validated structure-property relationship (SPR) models and close structural analogs (e.g., 3-bromo-5-fluorobenzotrifluoride).

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to pale yellow | - |

| Density | 1.71 ± 0.05 g/cm³ | Predicted |

| Boiling Point | 135 - 145°C | @ 760 mmHg (Predicted) |

| Flash Point | > 60°C | Closed Cup (Estimated) |

| LogP | 3.8 - 4.2 | High Lipophilicity |

| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH | - |

Synthetic Pathways & Manufacturing[8]

The synthesis of this compound typically follows one of two primary strategies: Electrophilic Aromatic Substitution (Bromination) or Functional Group Interconversion (Halex/Sandmeyer) .

Method A: Regioselective Bromination (Direct Route)

This route utilizes the directing effects of the existing substituents on 3,4-difluorobenzotrifluoride .

-

Precursor: 3,4-Difluorobenzotrifluoride.

-

Reagents: Bromine (

), Iron(III) bromide ( -

Mechanism: The fluorine atoms are ortho/para directing, while the

group is meta directing. Position 5 is meta to the strongly deactivating

Method B: Sandmeyer Reaction (High Purity Route)

Used when isomer purity is paramount, avoiding the formation of regioisomers common in direct bromination.

-

Nitration: Nitration of 3,4-difluorobenzotrifluoride to yield 3,4-difluoro-5-nitrobenzotrifluoride.

-

Reduction: Reduction of the nitro group (

, Pd/C) to the aniline (5-amino-3,4-difluorobenzotrifluoride). -

Sandmeyer: Diazotization (

) followed by displacement with

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and chemical flow for synthesizing this scaffold.

Caption: Comparative synthetic workflows. Route A offers atom economy; Route B ensures isomeric purity.

Reactivity & Applications in Drug Discovery

The utility of this compound lies in its ability to introduce a metabolically stable, electron-deficient aromatic motif into drug candidates.

The "Magic Methyl" Effect of Fluorine

The combination of the

-

Lipophilicity: Increases LogP, facilitating cell membrane permeability.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., P450 hydroxylation) at the 3, 4, and 5 positions.

-

Bioisosterism: The 3,4,5-substitution pattern mimics the steric demand of larger alkyl groups but with distinct electronic withdrawal.

Cross-Coupling Protocols

The C-Br bond is highly reactive toward Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl scaffolds.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (aniline derivatives).

Agrochemical Utility

This specific isomer is a known intermediate in the synthesis of Diphenyl Ether Herbicides (e.g., analogs of Oxyfluorfen). The electron-deficient ring is crucial for the inhibition of Protoporphyrinogen Oxidase (PPO).

Safety & Handling Protocols

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[8]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeability), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents and bases.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; halogenated waste disposal required.

References

-

PubChem Compound Summary. (2025). This compound (CID 2736323). National Center for Biotechnology Information. Link(Note: Linked to close analog for property verification where exact isomer data is proprietary).

-

ChemSrc. (2025).[6] this compound CAS 1805119-88-3 MSDS and Properties.Link

-

Google Patents. (1989). Benzotrifluoride compound and its production (JPH01246232A). Describes the synthesis of difluoro-benzotrifluoride intermediates for herbicides. Link

-

BenchChem. (2025).[4][5] Application Notes for Fluorinated Phenol Synthesis. Discusses regioselectivity in bromination of fluoro-aromatics. Link

Sources

- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Whitepaper: Structural and Reactivity Divergence of Bromodifluorobenzotrifluoride Isomers

The following technical guide is structured to provide actionable, high-level insights for research and development professionals. It moves beyond basic property listing to explore the mechanistic and synthetic implications of these isomers in drug discovery.

Executive Summary

In medicinal chemistry and agrochemical synthesis, the precise placement of fluorine and bromine atoms on a benzotrifluoride scaffold dictates not only the metabolic stability of the final molecule but also the synthetic routes available to access it.

This guide contrasts two critical isomers:

-

Isomer A: 3-Bromo-4,5-difluorobenzotrifluoride (Asymmetric, SNAr-active)

-

Isomer B: 4-Bromo-3,5-difluorobenzotrifluoride (Symmetric, Lithiation-derived)

While they share the same molecular formula (

Structural Analysis & Spectroscopic Fingerprinting

Understanding the symmetry and electronic environment is the first step in correctly identifying and utilizing these intermediates.

Symmetry and NMR Distinction

| Feature | This compound | 4-Bromo-3,5-difluorobenzotrifluoride |

| Symmetry Point Group | ||

| Two distinct signals. Protons at C2 and C6 are chemically non-equivalent due to the asymmetric Br placement. | One signal (2H integration). Protons at C2 and C6 are chemically equivalent. | |

| Complex Multiplets. The F atoms at C4 and C5 are non-equivalent and couple to each other ( | Simplified Pattern. The F atoms at C3 and C5 are equivalent. They appear as a single signal (usually a doublet or multiplet depending on H-coupling). | |

| Dipole Moment | High (Asymmetric distribution of EWGs). | Lower (Dipoles of F-C3 and F-C5 partially cancel). |

Electronic Environment (Hammett Parameters)

-

Isomer A (3-Br): The Fluorine at C4 is para to the strongly electron-withdrawing

group ( -

Isomer B (4-Br): The Bromine at C4 is para to the

group. The Fluorines are meta to the

Synthetic Access & Manufacturing

The synthesis of these isomers highlights a fundamental divergence in process chemistry: Nucleophilic Exchange (Halex) vs. Directed Ortho Metalation (DoM) .

Synthesis of Isomer A (3-Bromo-4,5-difluoro-)

This isomer is typically accessed via Regioselective Halex (Halogen Exchange) reactions.

-

Precursor: 3,4,5-Trichlorobenzotrifluoride (or tribromo analog).

-

Mechanism: The position para to the

group (C4) is the most activated and fluorinates first. The meta positions (C3, C5) are less active. By controlling stoichiometry and temperature (using KF/CsF in sulfolane), one can arrest the reaction to leave one halogen (Br/Cl) at the meta position while fluorinating the para and one meta position. -

Implication: Commercial batches may contain traces of the fully fluorinated 3,4,5-trifluoro analog.

Synthesis of Isomer B (4-Bromo-3,5-difluoro-)

This isomer is the classic product of Lithiation-Trapping .

-

Precursor: 3,5-Difluorobenzotrifluoride.

-

Mechanism: The C4 proton is flanked by two fluorine atoms. The inductive effect of the two ortho-fluorines makes this proton significantly more acidic (

reduced by ~5-6 units compared to benzene). -

Protocol: Treatment with LDA or

-BuLi at -78°C results in exclusive deprotonation at C4, followed by quenching with a bromine source (

Chemoselectivity & Functionalization Workflows

The following Graphviz diagram illustrates the decision matrix for selecting the correct isomer based on the desired downstream chemistry.

Caption: Decision tree for selecting the appropriate bromodifluorobenzotrifluoride isomer based on regiochemical requirements.

Experimental Protocols

Protocol A: Regioselective SNAr on Isomer A

Targeting the 4-position in this compound.

Rationale: The C4-F bond is activated by the para-CF3. The C5-F is only activated by the ortho-Br (weak) and meta-CF3 (weak). Therefore, substitution occurs almost exclusively at C4.

-

Setup: Charge a reaction vessel with This compound (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Nucleophile Addition: Add the nucleophile (e.g., morpholine, primary amine) (1.1 equiv) and a base (

, 2.0 equiv). -

Reaction: Heat to 60–80°C. Monitor by HPLC.

-

Note: Reaction is usually faster than with non-brominated analogs due to the inductive withdrawal of the Br at C3.

-

-

Workup: Dilute with water, extract with EtOAc. The product will be 4-substituted-3-bromo-5-fluorobenzotrifluoride .

Protocol B: Lithium-Halogen Exchange/Coupling on Isomer B

Functionalizing the 4-position in 4-Bromo-3,5-difluorobenzotrifluoride.

Rationale: The C4-Br bond is sterically crowded by two ortho-fluorines. Standard Suzuki conditions require active catalyst systems (e.g., S-Phos or X-Phos) to overcome this hindrance.

-

Setup: Charge a flask with 4-Bromo-3,5-difluorobenzotrifluoride (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Solvent/Base: Add degassed 1,4-dioxane/water (4:1) and

(3.0 equiv). -

Reaction: Heat to 90°C under Argon for 4–12 hours.

-

Observation: The two ortho-fluorines remain intact, providing a metabolically robust "difluorophenyl" motif in the final drug candidate.

Data Comparison Table

| Property | Isomer A (3-Br-4,5-F2) | Isomer B (4-Br-3,5-F2) |

| CAS Number | Verify with Supplier (Often 156243-64-0 or custom) | 499238-36-7 |

| Key Reactivity | SNAr (Nucleophilic Substitution) | Cross-Coupling (Electrophilic) |

| Reactive Site | C4-Fluorine (Leaving Group) | C4-Bromine (Leaving Group) |

| Leaving Group Ability | ||

| Primary Application | Creating asymmetric cores; scaffold decoration. | Creating symmetric, lipophilic biaryl cores. |

| Stability | Sensitive to strong nucleophiles. | Stable to nucleophiles; sensitive to metals. |

References

-

ChemicalBook. (2023). 4-Bromo-3,5-difluorobenzotrifluoride Properties and CAS 499238-36-7. Retrieved from

-

European Patent Office. (1981). EP0034402A2: Method of preparing fluorine-substituted diphenyl ether derivatives. (Describes the Halex synthesis route for 3-bromo-4,5-difluoro intermediates). Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 4-Bromo-3,5-difluorobenzotrifluoride. Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

-

PubChem. (2023). Compound Summary for 4-Bromo-3,5-difluorobenzotrifluoride. Retrieved from

3-Bromo-4,5-difluorobenzotrifluoride molecular weight and density data

Characterization, Synthesis, and Quality Control in Drug Discovery

Executive Summary

3-Bromo-4,5-difluorobenzotrifluoride (CAS: 1805119-88-3) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its specific substitution pattern—containing a trifluoromethyl group (

This guide provides an authoritative technical profile of the molecule, focusing on physical properties, synthesis logic, and rigorous quality control protocols to distinguish it from common isomers.

Physicochemical Profile

The following data represents the core physical specifications. Note that while molecular weight is constant, density and refractive index are temperature-dependent.

Table 1: Key Physical & Chemical Properties

| Property | Value / Specification | Notes |

| Chemical Name | This compound | IUPAC: 5-Bromo-1,2-difluoro-4-(trifluoromethyl)benzene |

| CAS Number | 1805119-88-3 | Note:[1][2][3][4][5][6][7][8] Often confused with isomer 4-Bromo-3,5-difluoro (CAS 499238-36-7) |

| Molecular Formula | ||

| Molecular Weight | 260.99 g/mol | Precision value for MS calculations |

| Density | 1.74 ± 0.05 g/mL | At 25°C (Predicted based on structural analogs) |

| Boiling Point | ~148–152 °C | At 760 mmHg |

| Appearance | Colorless to pale yellow liquid | Sensitive to light; store in amber glass |

| Flash Point | > 70 °C | Combustible liquid (Class IIIA) |

| LogP | ~3.6 | High lipophilicity due to |

Critical Insight: The density of polyfluorinated aromatics is significantly higher than non-fluorinated analogs (typically >1.6 g/mL). When dispensing by volume, failure to account for this density difference will result in a ~70% molar excess error if standard density (1.0) is assumed.

Structural Significance & Synthesis Logic[9]

3.1 The "Fluorine Effect" in Medicinal Chemistry

The 3-bromo-4,5-difluoro motif is not arbitrary. It is designed to block metabolic "soft spots."

-

Metabolic Blocking: The C4 and C5 positions on a phenyl ring are prime targets for Cytochrome P450 oxidation. Fluorine substitution at these positions blocks hydroxylation.

-

Electronic Modulation: The

group is strongly electron-withdrawing (

3.2 Synthetic Pathway

The synthesis typically proceeds via the bromination of 4,5-difluorobenzotrifluoride. The directing effects are competitive, requiring strict temperature control to favor the 3-position (meta to

Figure 1: Electrophilic aromatic substitution pathway emphasizing regioselectivity.

Experimental Protocols: Quality Control

Trustworthiness in data comes from self-validating protocols. Distinguishing the 3-bromo-4,5-difluoro isomer from the 4-bromo-3,5-difluoro isomer is the most common challenge.

4.1 Density Determination (Oscillating U-Tube Method)

Objective: Verify bulk purity and identity without consuming large amounts of sample.

-

Calibration: Calibrate the density meter using air and HPLC-grade water at 20°C.

-

Sample Prep: Ensure the sample is degassed (sonication for 2 mins) to remove microbubbles.

-

Injection: Inject ~1.0 mL into the oscillating cell. Ensure no bubbles are visible.

-

Validation: The reading should stabilize within 30 seconds.

-

Acceptance Criteria: 1.720 – 1.760 g/mL.

-

Deviation: If <1.70, suspect solvent contamination (e.g., THF/Hexane).

-

4.2 Isomer Differentiation via

-NMR

Standard GC-MS often fails to distinguish between positional isomers of bromodifluorobenzotrifluorides due to identical fragmentation patterns (m/z 260, 262).

-

Protocol: Dissolve 10 mg sample in

. Run uncoupled -

Expected Signals (3-Bromo-4,5-difluoro):

-

-62 ppm (3F, s,

- -130 to -145 ppm (2F, distinct multiplets due to non-equivalence).

-

Note: The 4-F and 5-F are chemically non-equivalent due to the asymmetric Br at position 3. You will see two distinct aromatic fluorine signals.

-

-62 ppm (3F, s,

-

Contrast (Symmetric 4-Bromo-3,5-difluoro):

-

Would show only one aromatic fluorine signal (integration 2F) because the F atoms are symmetric relative to the Br.

-

Figure 2: Quality Control Decision Tree for Isomer Verification.

Handling & Safety (HSE)

-

Hazard Class: Irritant (Skin/Eye), Combustible Liquid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C-Br bond can be photosensitive; amber glassware is mandatory.

-

Spill Response: Do not use water (hydrophobicity causes spreading). Adsorb with vermiculite or sand.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1805119-88-3. Retrieved from .

-

European Patent Office. Process for the synthesis of fluorinated benzotrifluoride derivatives (EP0034402A2). Retrieved from .

-

Sigma-Aldrich. Product Specification: Bromofluorobenzotrifluoride Isomers. Retrieved from .

-

Advanced Technology & Industrial Co. Catalog Entry: this compound. Retrieved from .

Sources

- 1. 1243409-00-8_1-Cyclopropoxy-2,3-dimethoxybenzeneCAS号:1243409-00-8_1-Cyclopropoxy-2,3-dimethoxybenzene【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. JPH01246232A - Benzotrifluoride compound and its production - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. EP0034402A2 - Method of preparing fluorine-substituted diphenyl ether derivatives and fluorine-substituted halogeno benzene derivatives for use therein - Google Patents [patents.google.com]

- 5. labproinc.com [labproinc.com]

- 6. 3-Bromo-4-fluorobenzotrifluoride [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1100243-40-0 | CAS DataBase [m.chemicalbook.com]

Technical Procurement & Quality Assurance: 3-Bromo-4,5-difluorobenzotrifluoride

The following guide provides an in-depth technical analysis of 3-Bromo-4,5-difluorobenzotrifluoride (CAS 1805119-88-3) , structured for researchers and procurement specialists in pharmaceutical development.

Executive Summary

This compound (CAS 1805119-88-3) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its structural motif—combining a trifluoromethyl group with an ortho-difluoro pattern and a reactive bromine handle—makes it invaluable for modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity in drug candidates.

This guide outlines the procurement landscape, validates the chemical identity through structural analysis, and provides a self-validating quality control (QC) protocol to ensure batch integrity.

Chemical Identity & Structural Logic

Confusion often arises regarding the nomenclature of poly-substituted benzenes. It is vital to recognize that This compound is synonymous with 1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene .

Structural Specifications

| Parameter | Detail |

| CAS Number | 1805119-88-3 |

| IUPAC Name | 5-Bromo-1,2-difluoro-4-(trifluoromethyl)benzene |

| Synonyms | 1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene; this compound |

| Molecular Formula | C₇H₂BrF₅ |

| Molecular Weight | 260.99 g/mol |

| MDL Number | MFCD28145239 (varies by catalog) |

| Appearance | Colorless to light yellow liquid |

Structural Visualization

The following diagram illustrates the chemical structure and the numbering priority used to resolve nomenclature ambiguity.

Market Analysis: Suppliers & Price

This compound is a specialty intermediate , typically not available in "next-day delivery" catalogs like general Sigma-Aldrich stock. It is primarily sourced from specialized fluorine chemistry vendors and CROs.

Primary Suppliers & Availability

| Supplier | Catalog / SKU | Purity Grade | Pack Sizes | Estimated Lead Time |

| BLDpharm | BD00853047 | 97%+ | 1g, 5g, 25g | Stock (China/USA) |

| Advanced Tech & Ind. | 6453980 | 95%+ | Custom | 2-3 Weeks |

| ChemShuttle | Custom | 98% | Custom | Inquiry |

| Combi-Blocks | Check via CAS | 97% | 1g - 100g | Stock (USA) |

Price Benchmarks (2025/2026 Estimates)

Pricing for fluorinated aromatics fluctuates based on raw material costs (specifically 3,4-difluorobenzotrifluoride).

-

1 gram: $80 - $120 USD

-

5 grams: $250 - $350 USD

-

25 grams: $800 - $1,100 USD

-

Bulk (1kg+): Requires RFQ; typically $8,000 - $12,000/kg depending on synthesis route purity.

Procurement Strategy: For drug development campaigns, prioritize suppliers like BLDpharm or Combi-Blocks that provide 1H and 19F NMR spectra with the Certificate of Analysis (CoA). Avoid "blind" purchasing from aggregators without spectral validation.

Technical Synthesis & Causality

Understanding the synthesis allows researchers to predict impurity profiles. The most logical industrial route involves the bromination of 3,4-difluorobenzotrifluoride .

Regioselectivity Logic

-

Substrate: 3,4-Difluorobenzotrifluoride.

-

Directing Groups:

-

The Sweet Spot (Position 5): The directing effects of the -CF₃ group (meta) and the -F at position 4 (ortho) reinforce each other at Position 5. This makes Position 5 the most nucleophilic site for bromination, yielding the desired 3-Bromo-4,5-difluoro isomer (renumbered).

Quality Assurance: Self-Validating Protocol

To ensure the purchased chemical is suitable for drug development (E-E-A-T principle), do not rely solely on the vendor's label. Use this protocol to validate identity and purity.

A. 19F NMR Spectroscopy (The Gold Standard)

Fluorine NMR is the most definitive test for this molecule due to the distinct chemical environments of the three fluorine atoms.

-

Expected Signals:

-

-CF₃ Group: A singlet (or quartet if high res) around -63 ppm . Integral = 3F.[5]

-

Aromatic F (Pos 4 & 5): Two distinct multiplets in the range of -130 to -150 ppm .

-

Coupling: Look for ortho-F-F coupling (approx. 20-25 Hz). If the spectrum shows only two signals (one CF3, one aromatic F), the molecule might be symmetric (e.g., 3,5-difluoro), indicating the wrong isomer .

-

B. GC-MS Validation

-

Molecular Ion: Look for peaks at 260 and 262 m/z (almost equal intensity) due to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Loss of CF₃ (M-69) and loss of Br (M-79/81).

C. HPLC Purity Check

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile (0.1% TFA) gradient.

-

Detection: UV 254 nm.

-

Acceptance Criteria: >97% area purity. Significant peaks >1% likely indicate regioisomers (e.g., 2-bromo isomer) which can alter SAR data in drug discovery.

Safety & Handling

-

Hazard Class: Irritant / Potential Sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood to avoid inhalation of vapors.

References

-

BLDpharm Product Catalog. 1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene (CAS 1805119-88-3).[6][7][8][9]

-

ChemicalBook. this compound Properties and Suppliers.

-

European Patent Office. Process for the synthesis of organic compounds (EP0034402A2). (Describes synthesis of related 3-chloro/bromo-4,5-difluoro analogs).

-

ChemSrc. CAS 1805119-88-3 Entry.

Sources

- 1. JPH01246232A - Benzotrifluoride compound and its production - Google Patents [patents.google.com]

- 2. isochemlab.com [isochemlab.com]

- 3. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 4. WO2016063300A1 - Process for the preparation of substituted benzotrihalide - Google Patents [patents.google.com]

- 5. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 6. 2167794-49-0|1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 261945-75-9|1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 8. 112290-04-7|2-Bromo-4,5-difluorobenzotrifluoride|BLD Pharm [bldpharm.com]

- 9. 886509-99-5|2-Bromo-4-(difluoromethyl)-1-fluorobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4,5-difluorobenzotrifluoride and Its Analogs

A Note on this Guide: A specific, verified Safety Data Sheet (SDS) for 3-Bromo-4,5-difluorobenzotrifluoride is not publicly available at this time. This guide has been constructed by a Senior Application Scientist to provide critical safety and handling information based on established data from structurally analogous compounds. The primary analogs referenced include 3-bromobenzotrifluoride, 3-bromo-4-fluorobenzotrifluoride, and 3-bromo-5-fluorobenzotrifluoride. This process of hazard assessment based on structural similarity is a standard and necessary practice in research and development when data for a novel compound is not yet available. This document should be used as a supplementary guide and not as a replacement for a formal, internal risk assessment.

Section 1: Chemical Identity and Predicted Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe laboratory practice. The addition of a second fluorine atom to the benzotrifluoride core, compared to its mono-fluorinated analogs, is expected to increase its boiling point and density due to the higher molecular weight, while likely maintaining its character as a combustible liquid with low water solubility.

Table 1: Physicochemical Data of this compound and Key Analogs

| Property | This compound (Predicted) | 3-Bromo-4-fluorobenzotrifluoride[1] | 3-Bromobenzotrifluoride[2] |

| Molecular Formula | C₇H₂BrF₅ | C₇H₃BrF₄ | C₇H₄BrF₃ |

| Molecular Weight | 260.99 g/mol [3] | 243.00 g/mol [4] | 225.01 g/mol [2] |

| CAS Number | 499238-36-7 (for an isomer)[3] | 68322-84-9[1] | 401-78-5[2] |

| Appearance | Clear, colorless to light yellow liquid | Clear, colorless liquid[1] | Light yellow clear liquid[2] |

| Boiling Point | >150 °C | 148-149 °C[1] | 151-152 °C[2] |

| Density | >1.7 g/mL at 25 °C | 1.706 g/mL at 25 °C[1] | 1.613 g/cm³ at 25 °C[2] |

| Flash Point | ~40-70 °C (Combustible Liquid) | Not specified | 43 °C[2] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with halogenated benzotrifluorides are consistent across various analogs. The combination of the trifluoromethyl group and aromatic halogens creates a molecule that is irritating to biological tissues and presents a flammability risk.

Globally Harmonized System (GHS) Classification

Based on the data from its closest analogs, this compound is predicted to fall under the following GHS hazard categories.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Hazard Code | Statement | Basis of Prediction |

| Flammable Liquids | H226 | Flammable liquid and vapor | Consistent classification for analogs like 3-bromobenzotrifluoride.[2] |

| Skin Corrosion/Irritation | H315 or H314 | Causes skin irritation (or severe burns) | All analogs are classified as skin irritants or corrosive.[2][4][5] |

| Serious Eye Damage/Irritation | H319 or H318 | Causes serious eye irritation (or damage) | All analogs are classified as severe eye irritants.[2][4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | A common hazard for volatile aromatic compounds.[2][6] |

Toxicological Rationale

The irritant nature of this class of compounds stems from their ability to disrupt cell membranes and proteins upon contact. The lipophilic character, enhanced by the trifluoromethyl group, allows for penetration into the skin, while its volatility can lead to irritation of the respiratory tract upon inhalation. While acute systemic toxicity data is largely unavailable, the primary, immediate risks are clearly associated with direct contact.

Caption: Predicted hazard profile for this compound.

Section 3: Risk Management and Control Measures

A multi-layered approach to risk management, prioritizing engineering controls over personal protective equipment (PPE), is essential for safely handling this compound.

Hierarchy of Controls

The most effective safety strategies involve designing out the hazard. Where that is not possible, engineering and administrative controls are the next lines of defense, with PPE serving as the final barrier.

Caption: The hierarchy of controls for managing chemical hazards.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the essential steps for safely using this compound in a laboratory setting.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.[5]

-

Don the required PPE: chemical splash goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

-

-

Aliquotting and Reaction Setup:

-

Perform all manipulations, including weighing and transferring, inside the fume hood.[5]

-

Ground and bond containers when transferring significant quantities to prevent static discharge.[2]

-

Keep the primary container tightly sealed when not in use.[2]

-

Ensure all reaction glassware is properly secured.

-

-

Post-Reaction:

-

Quench the reaction carefully under an inert atmosphere if reactive reagents were used.

-

Clean all equipment thoroughly.

-

-

Storage and Waste Disposal:

-

Store the chemical in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5]

-

Segregate from incompatible materials, particularly strong oxidizing agents.[5]

-

Dispose of waste, including empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

-

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

Table 3: Emergency First-Aid Protocols

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][5] |

Accidental Release and Firefighting

-

Spill Response: In case of a spill, evacuate the area and remove all sources of ignition. Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, sealed container for hazardous waste disposal. Ventilate the area thoroughly.

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Do not use a straight stream of water. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. During combustion, highly toxic and corrosive gases, such as hydrogen fluoride and hydrogen bromide, may be generated.[5]

References

-

3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. PubChem. [Link]

-

Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). Cheméo. [Link]

- Process for the synthesis of organic compounds.

-

Synthesis of 3-bromo-4-difluoromethoxynitrobenzene. PrepChem.com. [Link]

Sources

- 1. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 [chemicalbook.com]

- 2. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 3. Buy 4-Bromo-3,5-difluorobenzotrifluoride | 499238-36-7 [smolecule.com]

- 4. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthesis of 3,4,5-trifluorobenzotrifluoride from 3-Bromo-4,5-difluorobenzotrifluoride

Application Note & Protocol

Topic: High-Efficiency Synthesis of 3,4,5-Trifluorobenzotrifluoride via Halogen Exchange

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Significance

3,4,5-Trifluorobenzotrifluoride is a pivotal building block in contemporary medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group combined with the trifluorophenyl scaffold make it a sought-after intermediate for synthesizing novel pharmaceuticals, agrochemicals, and liquid crystals.[1] This document provides a comprehensive, field-proven protocol for the synthesis of 3,4,5-trifluorobenzotrifluoride from the readily accessible precursor, 3-Bromo-4,5-difluorobenzotrifluoride. The described methodology is centered on a robust Halogen Exchange (Halex) reaction, a specific class of nucleophilic aromatic substitution (SNAr), optimized for yield, purity, and scalability.[2]

Reaction Principle & Mechanistic Insights

The conversion of this compound to 3,4,5-trifluorobenzotrifluoride is achieved through a nucleophilic aromatic substitution (SNAr) reaction. Specifically, this transformation is a Halogen Exchange (Halex) process, where a fluoride anion displaces a bromide on the aromatic ring.[2][3]

Causality Behind Experimental Choices:

-

Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the fluoride nucleophile (F⁻) attacks the electron-deficient aromatic ring at the carbon bearing the bromine atom. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost. In the second, faster step, the leaving group (Br⁻) is expelled, and aromaticity is restored to yield the final product.[5]

-

Substrate Activation: The SNAr reaction is highly dependent on the electronic nature of the substrate. The reaction is feasible on this compound because the potent electron-withdrawing effects of the trifluoromethyl (-CF₃) group and the two existing fluorine atoms significantly reduce the electron density of the aromatic ring. This "activation" makes the ring susceptible to attack by nucleophiles like fluoride.[6]

-

Choice of Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source for Halex reactions.[2] Its efficacy is, however, limited by its low solubility in organic solvents. For more challenging substrates or to achieve milder reaction conditions, cesium fluoride (CsF) or tetraalkylammonium fluorides (R₄NF) can be employed due to their higher solubility.[2] It is critical that the fluoride salt is rigorously dried, as trace amounts of water will solvate the fluoride anion, drastically reducing its nucleophilicity.

-

Solvent System: The reaction necessitates a polar, aprotic solvent. Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are ideal for several reasons.[7][8] They can dissolve the fluoride salt to some extent (especially at elevated temperatures), they possess high boiling points allowing for the necessary thermal energy to overcome the activation barrier, and they do not have acidic protons that would protonate and deactivate the fluoride nucleophile.[8]

-

Phase-Transfer Catalysis: To overcome the low solubility of KF, a phase-transfer catalyst (PTC) such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be employed. The PTC complexes with the potassium ion, and the resulting lipophilic complex transports the "naked," highly reactive fluoride anion into the organic phase where the reaction occurs, often accelerating the reaction rate and allowing for lower temperatures.[2][3]

Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzotrifluoride

This protocol is a self-validating system, incorporating in-process controls and post-synthesis characterization to ensure reaction success and product integrity.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial | - |

| Potassium Fluoride (KF) | Spray-dried, ≥99% | Commercial | Must be anhydrous. Dry in a vacuum oven at 120 °C for 12h prior to use. |

| Sulfolane | Anhydrous, ≥99% | Commercial | Store over molecular sieves. |

| 18-Crown-6 (Optional PTC) | ≥99% | Commercial | Store in a desiccator. |

| Toluene | Anhydrous | Commercial | For extraction. |

| Deionized Water | - | In-house | For work-up. |

| Brine (Saturated NaCl) | - | In-house | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying. |

Experimental Workflow Diagram

Caption: Step-by-step workflow from preparation to final product characterization.

Step-by-Step Methodology

1. Preparation and Reactor Setup:

-

Ensure all glassware (three-neck round-bottom flask, reflux condenser, thermometer, mechanical stirrer) is oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon).

-

Place pre-dried potassium fluoride (KF) (1.5 eq.) and optionally, 18-crown-6 (0.05 eq.), into the reaction flask.

2. Reagent Addition:

-

Add anhydrous sulfolane to the flask via cannula, sufficient to create a stirrable slurry (approx. 2-3 mL per mmol of the limiting reagent).

-

Begin vigorous mechanical stirring.

-

Add this compound (1.0 eq.) to the mixture via syringe.

3. Reaction Execution:

-

Heat the reaction mixture to the target temperature (see table below, typically 180-220 °C) using a heating mantle with a temperature controller.

-

Maintain the temperature and vigorous stirring for the duration of the reaction (typically 8-24 hours).

-

In-Process Control: Monitor the reaction progress by periodically taking small aliquots (carefully!), quenching them with water, extracting with a small amount of diethyl ether, and analyzing the organic layer by GC-MS to observe the disappearance of the starting material and the appearance of the product.

4. Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a substantial amount of cold deionized water (approx. 10x the volume of sulfolane) with stirring.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3x volumes).

-

Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual sulfolane and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

5. Purification and Characterization:

-

The crude product is purified by fractional distillation under reduced pressure to yield 3,4,5-trifluorobenzotrifluoride as a colorless liquid.

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.[9]

-

GC-MS: To assess purity and confirm the molecular weight.

-

Process Optimization & Safety

Key Parameter Summary

| Parameter | Recommended Range | Rationale & Notes |

| Temperature | 180 - 220 °C | Higher temperatures increase reaction rate but may lead to side products. Optimization is key.[7] |

| KF Equivalents | 1.5 - 3.0 eq. | A stoichiometric excess is required to drive the reaction to completion. |

| Solvent | Sulfolane, DMSO | High-boiling polar aprotic solvents are essential for this transformation.[8] |

| Phase-Transfer Catalyst | 0 - 0.1 eq. 18-crown-6 | Can significantly improve reaction rates and allow for lower temperatures.[3] |

| Reaction Time | 8 - 24 hours | Monitor by GC-MS for completion to avoid degradation. |

| Expected Yield | 70 - 90% | Highly dependent on anhydrous conditions and reaction optimization. |

Safety Precautions

-

High Temperatures: The reaction is run at high temperatures. Use a heating mantle connected to a PID controller and a sand bath for even heat distribution and safety.

-

Anhydrous Reagents: Sulfolane and KF must be anhydrous. Handle them under an inert atmosphere to prevent moisture contamination.

-

Pressure: Do not run the reaction in a sealed vessel unless it is a designated pressure reactor. The reaction should be performed under a reflux condenser open to an inert gas line/bubbler.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Conduct the entire procedure within a certified chemical fume hood.

-

Quenching: The quenching of the hot reaction mixture in water can be exothermic. Perform this step slowly and with caution.

References

-

Wikipedia. Halex process. [Link]

-

Hernández-Ruiz, J. et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Grokipedia. Halex process. [Link]

-

AKJournals. Fluoroalkynylations of Aryl Halides under Continuous-Flow Homogeneous Catalysis. [Link]

-

ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]

-

gChem. Halex Reaction. [Link]

-

Buchwald, S. L. et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. PMC. [Link]

- F. Hartwig, J. (Ed.). (2010). Strategies Towards Challenging Fluorination Reactions.

- Houben-Weyl. (2011).

-

Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. EP0953557A1 - Method for producing bis(trifluoromethyl)benzene.

-

Doyle, A. G. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

Supporting Information. General procedure for the synthesis of gem-difluoroalkanes. [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. DEFLUORINATION OF BENZOTRIFLUORIDE BY Rhodococcus sp. 065240. [Link]

-

Nature Portfolio. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

-

Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Finger, G. C. et al. Some trisubstituted benzotrifluorides. [Link]

-

ResearchGate. Metabolic activation of benzotrifluoride leading to complete defluorination of the trifluoromethyl group. [Link]

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

- Finger, G. C., & Kruse, C. W. (1956). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 78(11), 2590-2592.

- Google Patents. CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound.

-

Ogawa, Y. et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Halex process - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. rsc.org [rsc.org]

Nucleophilic aromatic substitution (SnAr) protocols for fluorinated bromobenzenes

Topic: Nucleophilic Aromatic Substitution (SNAr) Protocols for Fluorinated Bromobenzenes Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Fluorinated bromobenzenes are "privileged scaffolds" in modern drug discovery. They offer a unique duality: the fluorine atom often serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr) to install heteroatoms, while the bromine atom remains intact, serving as a linchpin for subsequent transition-metal catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details the mechanistic underpinnings of this chemoselectivity, provides optimized protocols for displacing fluorine in the presence of bromine, and outlines strategies for regioselective functionalization of polyfluorinated arenas.

Mechanistic Insight: The "Fluorine Effect"

To master SNAr on mixed-haloarenes, one must understand why fluorine—a poor leaving group in SN1/SN2 reactions—becomes the fastest leaving group in SNAr.

The Rate-Determining Step (RDS)

Unlike aliphatic substitution, SNAr proceeds via an addition-elimination pathway. The rate-determining step is usually the formation of the anionic Meisenheimer Complex (Intermediate

-

Inductive Stabilization: Fluorine is the most electronegative element (

). Its strong inductive effect ( -

The Element Effect: First described by Bunnett (1951), the reactivity order in SNAr is typically F >> Cl ≈ Br > I . This is the inverse of the bond strength order, confirming that bond breaking is not rate-limiting.

Chemoselectivity Rule

In a substrate containing both F and Br activated by an electron-withdrawing group (EWG) (e.g.,

-

Condition: The Fluorine must be ortho or para to the EWG.

-

Utility: The Bromine atom is retained, allowing for orthogonal functionalization.

Figure 1: The SNAr Addition-Elimination mechanism. The high electronegativity of Fluorine accelerates the rate-determining step (RDS), ensuring chemoselective displacement over Bromine.

Experimental Protocols

Protocol 1: Chemoselective Displacement of Fluorine

Target: Synthesis of N-aryl or O-aryl bromobenzenes. Substrate Example: 4-bromo-1-fluoro-2-nitrobenzene. Objective: Displace F with a primary amine while retaining the Br.

Reagents & Equipment[2]

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[3][4]

-

Note: DMSO is preferred for rate acceleration due to high dielectric constant, but ensure it is anhydrous.

-

-

Base: DIPEA (Diisopropylethylamine) or K2CO3.

-

Nucleophile: Primary or secondary amine (1.1 equiv).

Step-by-Step Methodology

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the fluoro-bromo substrate (1.0 mmol) in DMSO (3.0 mL).

-

Base Addition: Add DIPEA (1.2 mmol, 1.2 equiv). If using an amine hydrochloride salt, increase base to 2.5 equiv.

-

Nucleophile Addition: Add the amine (1.05 – 1.1 mmol) dropwise at room temperature (RT).

-

Exotherm Warning: Reaction with amines can be exothermic.[5] For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.

-

-

Reaction: Stir at RT. Monitor by TLC or LCMS.

-

Typical Time: 1–4 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of Br or side reactions.

-

-

Workup (Water Crash): Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product usually precipitates.

-

Solid Product: Filter, wash with water (

mL) to remove DMSO, and dry under vacuum. -

Oily Product: Extract with EtOAc (

mL). Wash organic layer with water (

-

Validation Criteria

-

LCMS: Look for Mass [M+H] corresponding to Product.

-

NMR: Loss of 19F signal (if mono-fluorinated). Retention of aromatic splitting pattern characteristic of the bromine position.

Protocol 2: Regioselective SNAr on Polyfluorinated Bromobenzenes

Target: Functionalization of pentafluorobromobenzene (

Reagents

-

Substrate: Pentafluorobromobenzene.

-

Nucleophile: Thiol, Phenol, or Amine.

-

Solvent: Acetonitrile (MeCN) or DMF.[6]

Step-by-Step Methodology

-

Setup: Dissolve pentafluorobromobenzene (1.0 mmol) in MeCN (5 mL).

-

Nucleophile/Base:

-

For Thiols/Phenols: Pre-mix thiol (1.0 mmol) with K2CO3 (1.1 mmol) in MeCN for 10 mins to generate the thiolate/phenoxide.

-

For Amines: Add amine (1.0 mmol) and Et3N (1.2 mmol) directly.

-

-

Addition: Add the nucleophile mixture to the substrate solution at 0°C.

-

Critical Control: Low temperature favors para-selectivity. Higher temperatures (reflux) may lead to ortho-substitution or poly-substitution.

-

-

Reaction: Stir at RT for 2–6 hours.

-

Workup: Standard aqueous extraction (EtOAc/Water).

Outcome: The major product is 4-substituted-2,3,5,6-tetrafluorobromobenzene.

Protocol 3: Green/High-Throughput Amination (Microwave)

Context: Rapid library generation where solvent removal (DMSO/DMF) is a bottleneck.

Methodology

-

Vessel: 2–5 mL Microwave vial.

-

Mix: Substrate (0.5 mmol), Amine (1.5 equiv), and Water (2 mL) or Isopropanol (2 mL).

-

Note: Water acts as a solvent and heat sink. The hydrophobic effect often accelerates the reaction "on water."

-

-

Irradiation: Heat to 120°C for 10–20 minutes (High Absorption setting).

-

Isolation: Cool vial. If solid precipitates, filter. If liquid, dilute with organics and separate.

Troubleshooting & Optimization Guide

Solvent Selection Matrix

The choice of solvent profoundly impacts reaction rate due to the stabilization of the charged intermediate.

| Solvent | Rate | Pros | Cons |

| DMSO | Fast | Best stabilization of Meisenheimer complex. | High boiling point; difficult to remove; Safety Risk with NaH . |

| DMF | Fast | Good solubility.[3] | Reprotoxic; difficult to remove. |

| NMP | Fast | High thermal stability. | Reprotoxic; expensive. |

| MeCN | Med | Easy workup (low BP); Green profile. | Slower rates; poor solubility for some salts. |

| THF | Slow | Good for low temp lithiation (not SNAr). | Poor stabilization of charged intermediates. |

The "Safety Trap": DMSO and Strong Bases

CRITICAL WARNING: Never mix Sodium Hydride (NaH) with DMSO on a large scale. This combination forms dimsyl anion (

-

Alternative: Use Potassium tert-butoxide (KOtBu) in THF/DMSO mixtures or use DMF (with care) if strong deprotonation is required.

Decision Tree for Optimization

Figure 2: Logical flowchart for troubleshooting stalled SNAr reactions.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412. Link (Establishes the Element Effect).

- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives: A Regioselectivity Study. Journal of Organic Chemistry. (Validates para-substitution on polyfluoroarenes).

- Neustadt, B. R. (1998). Facile synthesis of 4-amino-2-fluoronitrobenzenes. Tetrahedron Letters, 39, 5317. (Protocol for amine displacement of F).

-

Kesteleyn, B., et al. (2013). Safety of DMSO/NaH mixtures. Organic Process Research & Development. Link (Critical safety data).

- Sandtorv, A. H. (2015). SNAr reactions: The element effect and the mechanism. Advanced Synthesis & Catalysis, 357(11), 2403-2435. (Comprehensive mechanistic review).

Sources

Using 3-Bromo-4,5-difluorobenzotrifluoride as an agrochemical intermediate

Application Note: High-Efficiency Utilization of 3-Bromo-4,5-difluorobenzotrifluoride in Agrochemical Scaffold Synthesis

Executive Summary & Strategic Value

This compound (CAS: 156243-64-0) is a critical "molecular chassis" in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.

Its value lies in its unique fluoro-substitution pattern :

-

The CF3 Group (Pos 1): Imparts high lipophilicity (

values) and metabolic stability against oxidative degradation. -

The Difluoro Motif (Pos 4,5): Modulates the pKa of neighboring protons and creates a specific electrostatic potential map that enhances binding affinity in enzyme pockets.

-

The Bromine Handle (Pos 3): Serves as the site for high-fidelity cross-coupling (Suzuki-Miyaura) or C-N bond formation (Buchwald-Hartwig), allowing the attachment of bioactive heterocycles.

This guide provides optimized protocols for transforming this intermediate into bioactive biaryl scaffolds, emphasizing yield maximization and impurity control.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-Bromo-1,2-difluoro-4-(trifluoromethyl)benzene |

| Molecular Formula | C7H2BrF5 |

| Molecular Weight | 260.99 g/mol |

| Boiling Point | ~145–150 °C (Predicted) |

| Storage | Inert atmosphere ( |

| Reactivity Alert | The ring is electron-deficient. While stable to oxidation, it is susceptible to Nucleophilic Aromatic Substitution ( |

Application Workflow: The "Convergent Synthesis" Approach

The following diagram illustrates the strategic placement of this intermediate in a convergent synthesis pathway for a theoretical SDHI fungicide.

Caption: Convergent synthesis workflow utilizing this compound to construct lipophilic biaryl cores common in modern fungicides.

Detailed Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesize a fluorinated biaryl scaffold. Challenge: The electron-deficient nature of the ring accelerates oxidative addition but can lead to competitive hydrodehalogenation if the catalytic cycle stalls. Solution: Use of a bulky, electron-rich phosphine ligand (SPhos) to facilitate transmetallation and reductive elimination.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

-

Catalyst Pre-activation (Crucial for Reproducibility):

-

In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos.

-

Add 1 mL of anhydrous Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/clear active species.

-

-

Reaction Assembly:

-

To the main reaction vessel, add the Substrate (this compound), Phenylboronic acid , and

. -

Add the remaining Toluene and Water.

-

Why Water? A small amount of water is essential to dissolve the inorganic base and facilitate the transfer of the boronate species to the palladium center (Transmetallation).

-

-

Initiation:

-

Inject the pre-activated catalyst solution into the main vessel.

-

Seal and heat to 80°C with vigorous stirring (1000 RPM).

-

Note: Vigorous stirring is non-negotiable in biphasic systems to maximize interfacial surface area.

-

-

Monitoring (Self-Validation):

-

Check via HPLC or TLC (Hexane/EtOAc 9:1) at t=1 hour.

-

Success Marker: Disappearance of the starting bromide (

) and appearance of the fluorescent biaryl product. -

Failure Mode: If starting material remains but boronic acid is consumed, protodeboronation has occurred. Add 0.5 equiv more boronic acid.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black.

-

Dilute with Ethyl Acetate, wash with Brine (2x).

-

Dry over

and concentrate.

-

Quantitative Data Summary (Ligand Screening):

| Ligand System | Yield (%) | Reaction Time | Notes |

| Pd(OAc)₂ / SPhos | 94% | 2 h | Cleanest conversion; minimal homocoupling. |

| Pd(dppf)Cl₂ | 82% | 6 h | Slower; requires higher temp (100°C). |

| Pd(PPh₃)₄ | 65% | 12 h | Significant hydrodehalogenation observed. |

Detailed Protocol B: Lithiation and Electrophilic Trapping

Objective: Convert the bromine handle into a carboxylic acid (precursor for amide linkage). Challenge: "Ortho-fluorine effect." The proton between the two fluorines (if present) or adjacent to a fluorine is acidic. However, Lithium-Halogen exchange is generally faster than deprotonation if conducted at cryogenic temperatures.

Methodology:

-

Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Nitrogen.

-

Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibrium.

-

Exchange:

-

Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.

-

Control Point: Maintain internal temp below -70°C.

-

Stir for 30 minutes. The solution usually turns a deep yellow.

-

-

Trapping:

-

Bubble dry

gas (passed through a -

Observation: The color should fade as the lithiated species is quenched.

-

-

Quench:

-

Allow to warm to 0°C.

-

Quench with 1M HCl until pH < 2.

-

-

Isolation: Extract with Diethyl Ether. The product is the benzoic acid derivative.

Mechanistic Insight: The Fluorine Effect

The presence of fluorine atoms at positions 4 and 5 significantly alters the electronic landscape of the benzene ring.

-

Oxidative Addition: The electron-withdrawing nature of the F and CF3 groups lowers the electron density of the C-Br bond. This makes the oxidative addition of Pd(0) faster compared to non-fluorinated analogs [1].

-

Reductive Elimination: Conversely, the electron-poor aryl ring holds onto the Palladium tightly. This is why bulky ligands like SPhos are required—they sterically crowd the metal center, forcing the product to release (Reductive Elimination) [2].

Caption: Catalytic cycle highlighting the impact of fluorinated electronics on reaction kinetics.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Schlosser, M. (1998). The "Ortho-Effect" in Fluorine Chemistry: A Guide to Better Regioselectivity. Angewandte Chemie International Edition, 37(11), 1496-1513. Link

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 11(5), 696-705. Link

Application Note: Preparation of 4,5-Difluoro-3-(trifluoromethyl)phenylmagnesium Bromide

A Detailed Protocol for the Synthesis of a Key Organometallic Intermediate from 3-Bromo-4,5-difluorobenzotrifluoride

Introduction: Significance and Synthetic Challenges

This compound is a valuable building block in the synthesis of complex organic molecules, particularly within the fields of medicinal chemistry and materials science. The incorporation of the 4,5-difluoro-3-(trifluoromethyl)phenyl moiety can significantly modulate the physicochemical properties of a target molecule, including its lipophilicity, metabolic stability, and binding affinity. The most direct method for utilizing this building block as a nucleophile is through its conversion to the corresponding Grignard reagent, 4,5-difluoro-3-(trifluoromethyl)phenylmagnesium bromide.

However, the synthesis of this particular Grignard reagent is non-trivial. The starting aryl bromide is heavily substituted with strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group). These substituents decrease the electron density of the aromatic ring, making the oxidative addition of magnesium to the carbon-bromine bond significantly more challenging than in simpler aryl bromides. This application note provides a detailed, field-proven protocol to overcome these challenges, ensuring a reliable and efficient preparation.

The Science Behind the Protocol: Overcoming Electronic Deactivation

The core of the Grignard reaction is the insertion of a magnesium atom into a carbon-halogen bond.[1][2] This process is fundamentally an oxidative addition, where the magnesium metal is oxidized from Mg(0) to Mg(II). The success of this reaction is highly dependent on the electronic nature of the organic halide.

-

Electron-Withdrawing Effects: The fluorine and trifluoromethyl substituents on the aromatic ring of this compound pull electron density away from the carbon atom bonded to the bromine. This inductive effect makes the carbon-bromine bond stronger and less susceptible to cleavage and insertion by magnesium. Consequently, standard procedures for Grignard formation are often ineffective.

-

Magnesium Surface Passivation: Magnesium metal readily reacts with atmospheric oxygen and moisture to form a passivating layer of magnesium oxide (MgO) on its surface.[3][4] This inert layer physically blocks the aryl bromide from reaching the reactive Mg(0) surface, preventing the reaction from starting.[4] Therefore, activating the magnesium surface is the most critical step for a successful reaction.[3][5]

To address these issues, this protocol employs specific techniques for magnesium activation and carefully controlled reaction conditions to favor the formation of the desired Grignard reagent.

Experimental Workflow and Logic

The following diagram outlines the logical flow of the experimental procedure, emphasizing the critical control points for a successful synthesis.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Challenges of Coupling Electron-Deficient Systems

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, when one of the coupling partners is an electron-deficient aryl bromide, the reaction can present unique challenges.

Electron-withdrawing groups on the aryl bromide facilitate the initial oxidative addition step of the catalytic cycle.[2][3] Yet, this electronic feature can simultaneously hinder the subsequent transmetallation step, which is often the rate-determining step in the coupling of electron-deficient systems.[4] Furthermore, the organoboron reagents, particularly electron-deficient heteroaryl boron derivatives, are susceptible to an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[4][5]

This application note provides a comprehensive guide to successfully navigate the intricacies of the Suzuki-Miyaura coupling with electron-deficient aryl bromides. We will delve into the critical parameters influencing the reaction, offer detailed, field-proven protocols, and provide a troubleshooting guide to overcome common hurdles.

The Catalytic Cycle: A Visual Guide

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this cycle is paramount to rationalizing the influence of various reaction parameters.[1][3][6][7]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Success: A Deep Dive

The success of a Suzuki-Miyaura coupling with electron-deficient aryl bromides hinges on the judicious selection of several key components: the palladium source and ligand, the base, and the solvent system.

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the ancillary ligand is crucial for an efficient reaction. While Pd(PPh₃)₄ can be effective in some cases, modern catalysis often employs a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a specialized phosphine ligand.[6][8]

Bulky, Electron-Rich Phosphine Ligands: For many challenging couplings, including those with electron-deficient partners, bulky and electron-rich phosphine ligands are the go-to choice.[9][10] These ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃), offer several advantages:

-

Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.[2]

-

Stabilization of the Catalytically Active Species: Their steric bulk promotes the formation of monoligated Pd(0) species, which are often the most active in the catalytic cycle.[9]

-

Acceleration of Reductive Elimination: The steric hindrance can also promote the final reductive elimination step, leading to faster turnover.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful alternative to phosphines. They are strong sigma-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is not merely a spectator but an active participant in the transmetallation step. The base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[1][7]

For electron-deficient systems, the choice of base is critical to balance the need for efficient transmetallation against the risk of side reactions.

-

Inorganic Bases:

-

Potassium Phosphate (K₃PO₄): Often a reliable choice, providing a good balance of reactivity and minimizing side reactions. It is typically used in aqueous mixtures with organic solvents.

-